ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2-oxopyridine-3-carboxylic acid chloride to form an intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
ethyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with similar compounds such as:
- Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-nitrobenzylidene)amino]benzoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-29-23(28)18-10-12-19(13-11-18)24-21(26)20-5-4-14-25(22(20)27)15-17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXYYAZPCPBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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